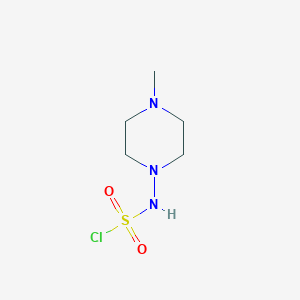![molecular formula C12H7F3N2O2 B14130431 3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine CAS No. 1335110-46-7](/img/structure/B14130431.png)
3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine is an organic compound with the molecular formula C12H7F3N2O2. It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine typically involves the nitration of 4-[4-(trifluoromethyl)phenyl]pyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Reduction: The major product is 3-amino-4-[4-(trifluoromethyl)phenyl]pyridine.
Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.
Scientific Research Applications
3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparison with Similar Compounds
Comparison: 3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that may only contain one of these functional groups .
Properties
CAS No. |
1335110-46-7 |
|---|---|
Molecular Formula |
C12H7F3N2O2 |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
3-nitro-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)10-5-6-16-7-11(10)17(18)19/h1-7H |
InChI Key |
YUKLBLSPPYPQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)





![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)


![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)


